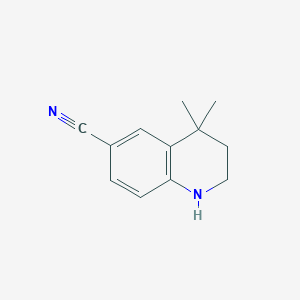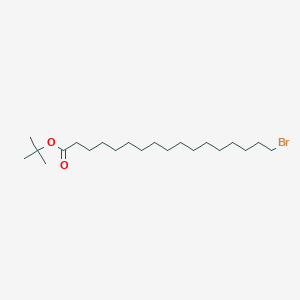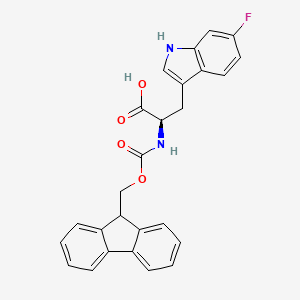
N-Fmoc-6-fluoro-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-6-fluoro-D-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is fluorinated at the 6-position and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-6-fluoro-D-tryptophan typically involves the following steps:
Fluorination of Tryptophan: The indole ring of D-tryptophan is selectively fluorinated at the 6-position using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve selective fluorination.
Fmoc Protection: Employing automated systems for the protection step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-6-fluoro-D-tryptophan undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The fluorine atom on the indole ring can be substituted under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Deprotected Tryptophan: Removal of the Fmoc group yields 6-fluoro-D-tryptophan.
Peptide Chains: Coupling reactions result in the formation of peptide chains incorporating 6-fluoro-D-tryptophan.
Scientific Research Applications
N-Fmoc-6-fluoro-D-tryptophan is widely used in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of fluorinated peptides, which are valuable in studying protein interactions and functions.
Biological Studies: Fluorinated tryptophan derivatives are used in fluorescence spectroscopy to study protein folding and dynamics.
Medicinal Chemistry: It is used in the design of peptide-based drugs with enhanced stability and bioavailability.
Industrial Applications: Employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Fmoc-6-fluoro-D-tryptophan involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Fluorine Substitution: The fluorine atom enhances the stability and bioactivity of the peptide by influencing the electronic properties of the indole ring.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-D-tryptophan: Lacks the fluorine atom, making it less stable and less bioactive.
N-Fmoc-5-fluoro-D-tryptophan: Fluorinated at the 5-position, which may result in different electronic and steric effects.
N-Fmoc-7-fluoro-D-tryptophan: Fluorinated at the 7-position, offering different properties for peptide synthesis.
Uniqueness
N-Fmoc-6-fluoro-D-tryptophan is unique due to its specific fluorination at the 6-position, which provides a balance of stability and reactivity, making it highly valuable in peptide synthesis and research .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAUDMHOJUTJL-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
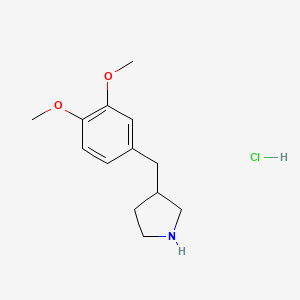
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B8095551.png)
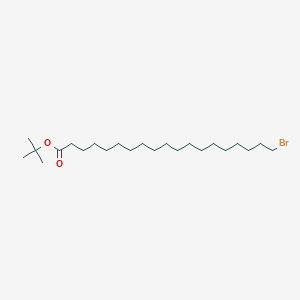
![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8095560.png)
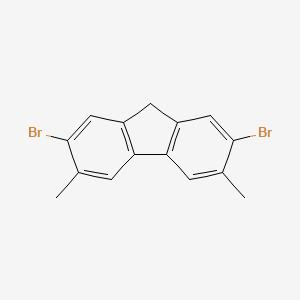
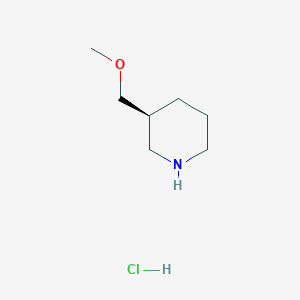
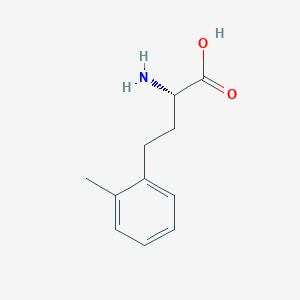
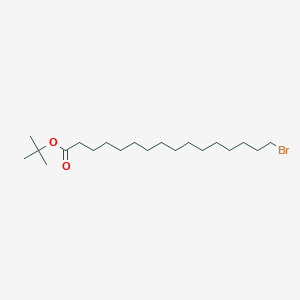
![2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8095596.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8095603.png)

